Octyl salicylate

UV Filtration Photoprotection Sunscreen Formulation

Octyl salicylate, also referred to as octisalate or 2-ethylhexyl salicylate, is an ester of salicylic acid and 2-ethylhexanol, classified as an organic chemical UV filter. It is an oil-soluble, colorless to pale yellow liquid with a slight floral odor, widely incorporated into sunscreen and cosmetic formulations for its capacity to absorb UVB radiation within the 280–320 nm range.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 6969-49-9
Cat. No. B1362485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl salicylate
CAS6969-49-9
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C15H22O3/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11,16H,2-6,9,12H2,1H3
InChIKeyWCJLCOAEJIHPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl Salicylate (CAS 6969-49-9) – UVB Sunscreen Active Ingredient Specifications and Procurement Overview


Octyl salicylate, also referred to as octisalate or 2-ethylhexyl salicylate, is an ester of salicylic acid and 2-ethylhexanol, classified as an organic chemical UV filter. It is an oil-soluble, colorless to pale yellow liquid with a slight floral odor, widely incorporated into sunscreen and cosmetic formulations for its capacity to absorb UVB radiation within the 280–320 nm range [1]. Its primary functional role is as a UVB absorber; it does not offer significant protection against UVA radiation . As a secondary function, it acts as a solvent and stabilizer, improving the photostability and affinity of other UV filters, such as oxybenzone and avobenzone, in complex formulations [2]. The compound exhibits a density of 1.014 g/mL at 25°C, a refractive index of 1.502, and a boiling point of 189–190°C at 21 mmHg .

Why Octyl Salicylate (CAS 6969-49-9) Cannot Be Interchanged with Other Salicylates or UVB Filters


Despite belonging to the broader class of salicylate-based or organic UVB filters, octyl salicylate exhibits a unique combination of photophysical, toxicokinetic, and formulation behavior that prevents direct substitution with other in-class actives. While structurally related compounds like homosalate share a salicylic acid backbone, they differ in their ADME profiles, skin permeation rates, and regulatory concentration limits [1]. Furthermore, simple comparison of in vitro SPF values masks the fact that octyl salicylate's lower intrinsic UVB efficacy is offset by its critical role as a photostabilizer and solvent for more potent but unstable filters such as avobenzone—a function that many other UVB absorbers, like octinoxate, do not perform as effectively [2]. The presence of ethanol in a formulation, for instance, has been shown to have no effect on octyl salicylate's efficacy or photostability, whereas it significantly alters the performance of other filters like BMDBM [3]. Therefore, selecting octyl salicylate based solely on its standalone SPF contribution is a procurement oversight; its value is intrinsically linked to its synergistic and stabilizing properties within a multi-component UV filter system.

Quantitative Differentiation of Octyl Salicylate (CAS 6969-49-9): Evidence-Based Comparison with Key Analogs


Comparative UVB Efficacy: Octyl Salicylate vs. In-Class Organic Filters

In a standardized in vitro assay using the highest concentrations permitted by EU legislation, octyl salicylate demonstrated an SPF value of 3.12. This is a lower intrinsic efficacy compared to widely used UVB filters like octinoxate (octyl methoxycinnamate, SPF 10.42) and octocrylene (SPF 10.41) [1]. However, it is more effective than oxybenzone (SPF 3.01) and 3-benzylidene camphor (SPF 1.66) [1]. This data confirms that octyl salicylate is not a primary high-SPF booster when used alone but serves a specific, moderate-strength UVB filtering role that is often complemented by other actives.

UV Filtration Photoprotection Sunscreen Formulation

Human Skin Permeation Profile: Octyl Salicylate vs. Salicylic Acid

In an in vitro human skin permeation study using finite dose application of a 5% (w/w) octyl salicylate oil-in-water emulsion, the total absorption over 48 hours was only 0.65 ± 0.16% of the applied dose, corresponding to a total permeated amount of 1.58 ± 0.36 µg/cm² [1]. This low permeation rate is remarkably similar to that of salicylic acid applied in a similar vehicle (1.65 ± 0.39 µg/cm²) [1]. The data suggests that the majority of the absorbed dose is metabolized to salicylic acid, and the parent compound's permeation is minimal, supporting a favorable safety profile.

Dermal Absorption Toxicokinetics Sunscreen Safety

Resistance to Ethanol-Induced Performance Degradation

In a study evaluating the influence of ethanol on photoprotective efficacy and photostability, octyl salicylate was found to be unaffected by the presence of up to 15% (w/w) alcohol [1]. In contrast, other common filters like BMDBM (avobenzone) and PEG-25 PABA showed filter stabilization in the presence of alcohol, while octyl salicylate's performance remained constant [1]. This indicates that octyl salicylate's behavior in spray or hydroalcoholic formulations is predictable and does not require reformulation to maintain efficacy.

Formulation Stability Photostability Alcohol-Based Sprays

Distinct ADME Profile for Analog Selection in Read-Across Safety Assessments

An in vitro ADME study identified cyclohexyl salicylate, octisalate, and homosalate as suitable analogs for each other, whereas butyloctyl salicylate exhibited markedly different ADME properties, rendering it unsuitable as an analog [1]. Key differentiating properties included permeability in Caco-2 cells, plasma stability, clearance in hepatic models, and the extent of hydrolysis to salicylic acid [1]. This establishes octyl salicylate within a specific sub-group of salicylates with predictable in vivo behavior, which is not shared by all alkyl salicylates.

ADME Read-Across Cosmetic Safety Assessment

Optimal Industrial and Research Applications for Octyl Salicylate (CAS 6969-49-9)


Stabilization of Avobenzone in Broad-Spectrum Sunscreen Formulations

Octyl salicylate is an essential component in sunscreens containing avobenzone (BMDBM), a potent UVA filter that is notoriously photounstable. Octyl salicylate acts as both a solvent and a stabilizer, preventing the photodegradation of avobenzone and thereby maintaining the broad-spectrum protection of the final product [1]. This synergistic function is a primary driver for its procurement, as it directly enables the creation of stable, high-performance UVA/UVB sunscreens [2]. Unlike other UVB filters, octyl salicylate does not produce reactive oxygen species upon UV exposure, further enhancing the safety profile of the stabilized formulation [1].

Alcohol-Based Sunscreen Sprays and Hydroalcoholic Formulations

Given its demonstrated resistance to ethanol-induced changes in efficacy and photostability [3], octyl salicylate is a highly reliable UVB filter for use in sunscreen sprays, gels, and other formulations where alcohol is a necessary solvent. Formulators can confidently incorporate octyl salicylate into these vehicles without the need for extensive reformulation or concern over performance degradation, which is a significant advantage over other UV filters that are destabilized or lose efficacy in the presence of alcohol [3].

Low-Skin-Permeation Sunscreen Products for Sensitive or Pediatric Populations

The quantifiably low human skin permeation of octyl salicylate (less than 1% of the applied dose) supports its use in products designed for populations where minimizing systemic exposure is a priority, such as in sunscreens for children or for individuals with sensitive skin [4]. The data showing that the majority of the absorbed dose is likely metabolized to salicylic acid provides a well-understood toxicological endpoint, contributing to a favorable safety assessment [4].

Supporting Read-Across Safety Assessments for Regulatory Submissions

In the context of modern cosmetic ingredient safety assessments, octyl salicylate's well-characterized ADME profile and its proven suitability as an analog for homosalate and cyclohexyl salicylate [5] provide a robust framework for read-across approaches. This can be strategically leveraged to support safety dossiers and expedite regulatory approvals for new formulations containing these related salicylates, reducing the burden of de novo toxicological testing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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